Cas no 1260955-10-9 (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine)
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine Chemical and Physical Properties
Names and Identifiers
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- 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine
- 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine
- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine
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- MDL: MFCD18733503
- Inchi: 1S/C14H22BNO2/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h6-10H,16H2,1-5H3
- InChI Key: WOWCIGGGXSUZIG-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC(C(C)N)=CC=2)OC(C)(C)C1(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 282
- Topological Polar Surface Area: 44.5
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 347.9±25.0 °C at 760 mmHg
- Flash Point: 164.2±23.2 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB524444-1 g |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine, 97%; . |
1260955-10-9 | 97% | 1g |
€314.50 | 2023-04-17 | |
| abcr | AB524444-5 g |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine, 97%; . |
1260955-10-9 | 97% | 5g |
€865.30 | 2023-04-17 | |
| AK Scientific | AMTB1215-250mg |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine |
1260955-10-9 | 97% | 250mg |
$69 | 2025-02-18 | |
| AK Scientific | AMTB1215-1g |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine |
1260955-10-9 | 97% | 1g |
$167 | 2025-02-18 | |
| AK Scientific | AMTB1215-5g |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine |
1260955-10-9 | 97% | 5g |
$507 | 2025-02-18 | |
| TRC | T889860-50mg |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine |
1260955-10-9 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T889860-100mg |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine |
1260955-10-9 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T889860-500mg |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine |
1260955-10-9 | 500mg |
$ 80.00 | 2022-06-02 | ||
| Enamine | EN300-223507-0.05g |
1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine |
1260955-10-9 | 95% | 0.05g |
$768.0 | 2024-06-20 | |
| Enamine | EN300-223507-0.1g |
1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine |
1260955-10-9 | 95% | 0.1g |
$804.0 | 2024-06-20 |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine
Introduction to 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine and Its Significance in Modern Chemical Research
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine, with the CAS number 1260955-10-9, is a compound of considerable interest in the field of pharmaceutical chemistry and organic synthesis. This molecule represents a unique blend of structural features that make it a valuable tool in the development of novel therapeutic agents and advanced synthetic methodologies. The presence of a tetramethyl-1,3,2-dioxaborolan-2-yl substituent and a phenyl ethylamine backbone imparts distinct reactivity and potential biological activity, which have been explored in recent scientific literature.
The tetramethyl-1,3,2-dioxaborolan-2-yl moiety is particularly noteworthy due to its role as an effective boronic acid equivalent in cross-coupling reactions. This functional group has been widely utilized in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with high selectivity and efficiency. Such transformations are pivotal in constructing complex molecular architectures, which are often required for the design of biologically active compounds. The stability and reactivity of this boronate ester make it an attractive choice for synthetic chemists aiming to develop novel pharmaceuticals.
In recent years, there has been growing interest in exploring the pharmacological potential of phenyl ethylamine derivatives. These compounds are known for their structural similarity to certain neurotransmitters and have been investigated for their potential effects on central nervous system (CNS) function. The introduction of a boronate ester substituent into such structures not only enhances synthetic utility but also opens up possibilities for further derivatization and optimization. This has led to several studies examining the biological activity of related compounds, including those derived from 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine.
One particularly exciting area of research involves the use of this compound as a precursor in the synthesis of bioactive molecules. For instance, recent studies have demonstrated its utility in generating novel scaffolds that exhibit inhibitory activity against various enzymatic targets. These targets include enzymes involved in inflammatory pathways and metabolic disorders, suggesting that derivatives of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine could serve as lead compounds for drug development. The ability to modify the phenyl ring and the ethylamine side chain provides chemists with a versatile platform for creating structurally diverse libraries of compounds.
The synthetic advantages offered by this compound are further highlighted by its compatibility with modern flow chemistry techniques. Flow chemistry has emerged as a powerful tool for facilitating complex organic transformations under controlled conditions. By integrating 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine into flow-based protocols, researchers can achieve higher yields and purities while minimizing solvent waste and reaction times. This approach aligns well with the growing emphasis on green chemistry principles and sustainable manufacturing practices.
Moreover,the boronate ester functionality has been leveraged to develop novel methodologies for drug delivery systems. These systems often rely on stimuli-responsive release mechanisms to enhance therapeutic efficacy while reducing side effects. By incorporating tetramethyl-1,3,2-dioxaborolan - 2 - yl groups into polymer matrices or nanoparticles,scientists have been able to create materials that respond to specific biological cues,such as pH changes or enzymatic activity。This has opened up new avenues for targeted drug delivery,where 1 - ( 4 - ( 4 , 4 , 5 , 5 - tetramethyl - 1 , 3 , 2 - dioxaborolan - 2 - yl ) phenyl ) ethanamine serves as a key intermediate in constructing these advanced delivery vehicles。
The intersection of computational chemistry and experimental synthesis has also played a significant role in understanding the behavior of this compound。Advanced computational methods,such as density functional theory (DFT),have been employed to predict reaction pathways and optimize synthetic conditions。These predictions are then validated through experimental studies,ensuring that researchers can efficiently access desired products。The integration of computational tools with traditional synthetic approaches has significantly accelerated the discovery process,allowing for more rapid development of novel compounds。
Recent advances in biocatalysis have further expanded the utility of 1-(4-(4,4,5,5-Tetramethyl - 1,3,2-Dioxaborolan - 2 - yl ) phenyl ) Ethanamine。Enzymes such as cytochrome P450 monooxygenases have been engineered to perform selective functionalizations on boronate esters,providing access to otherwise challenging derivatives。This enzymatic approach not only improves atom economy but also reduces the need for harsh chemical conditions。The ability to harness biological catalysts for synthetic purposes aligns with the broader goal of developing more sustainable chemical processes。
The pharmaceutical industry continues to benefit from the versatility of tetramethyl - 1 , 3 , 2 - dioxaborolan - 2 - yl containing compounds。These moieties are frequently incorporated into drug candidates due to their ability to participate in cross-coupling reactions under mild conditions。Recent patents and scientific publications highlight several novel therapeutics that incorporate this functional group,demonstrating its importance in modern drug design。As research progresses,it is expected that new applications will emerge,further solidifying the role of CAS no1260955 - 10 -9 in medicinal chemistry。
In conclusion,1-(4-(4 , 4 , 5 , 5-Tetramethyl - 1 , 3 , 2-Dioxaborolan - 2-yi l ) phen yl ) Ethanamin e represents a compound with significant potential across multiple domains of chemical research。Its unique structural features enable diverse applications ranging from synthetic methodology development to pharmaceutical innovation。The ongoing exploration of its pharmacological properties and synthetic utility ensures that it will remain a topic of interest for years to come。As advancements continue to be made in both experimental chemistry and computational modeling,the full scope of what this compound can achieve is yet to be fully realized。
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